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Compound of Interest

Compound Name: 4-Octylbenzoic acid

Cat. No.: B1265468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Octylbenzoic acid, a molecule of interest in various fields including materials science and drug

development. This document presents expected data for Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental

protocols. The information herein is intended to serve as a valuable resource for the

characterization and analysis of this compound.

Molecular Structure and Properties
IUPAC Name: 4-Octylbenzoic acid

Molecular Formula: C₁₅H₂₂O₂[1]

Molecular Weight: 234.34 g/mol [1]

CAS Number: 3575-31-3[1]

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-Octylbenzoic acid
based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 - 12.0 Singlet (broad) 1H -COOH

~7.9 - 8.1 Doublet 2H
Aromatic (ortho to -

COOH)

~7.2 - 7.4 Doublet 2H
Aromatic (ortho to

octyl)

~2.6 - 2.8 Triplet 2H -CH₂- (benzylic)

~1.5 - 1.7 Multiplet 2H -CH₂-

~1.2 - 1.4 Multiplet 10H -(CH₂)₅-

~0.8 - 0.9 Triplet 3H -CH₃

¹³C NMR (Carbon-13 NMR) Data (100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~172 -COOH

~148 Aromatic C (para to -COOH)

~130 Aromatic CH (ortho to -COOH)

~129 Aromatic C (ipso to -COOH)

~128 Aromatic CH (ortho to octyl)

~36 -CH₂- (benzylic)

~32 -CH₂-

~31 -CH₂-

~29 (multiple) -(CH₂)₄-

~23 -CH₂-

~14 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 4-Octylbenzoic acid is expected to show characteristic absorption bands

for its functional groups.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1265468?utm_src=pdf-body
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad
O-H stretch (carboxylic acid

dimer)

2955, 2925, 2855 Strong C-H stretch (aliphatic)

1710 - 1680 Strong
C=O stretch (carboxylic acid

dimer)

~1610, ~1580 Medium C=C stretch (aromatic)

~1430 Medium O-H bend (in-plane)

1320 - 1210 Strong C-O stretch

~920 Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
The mass spectrum of 4-Octylbenzoic acid is expected to show a molecular ion peak and

characteristic fragmentation patterns.[4][5]

m/z Relative Intensity Assignment

234 Moderate [M]⁺ (Molecular Ion)

217 Low [M - OH]⁺

135 High
[M - C₇H₁₅]⁺ (Loss of heptyl

radical)

117 High [C₇H₅O]⁺ (Benzoyl cation)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 4-Octylbenzoic acid for ¹H NMR and 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters:

Spectrometer: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

¹H NMR:

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

¹³C NMR:

Pulse Sequence: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

IR Spectroscopy
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Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth

dampened with isopropanol.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 4-Octylbenzoic acid onto the center of the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR

accessory.

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of 4-Octylbenzoic acid in a volatile organic solvent such as

methanol or acetonitrile at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

Instrument Parameters:

Mass Spectrometer: Electrospray Ionization (ESI) Mass Spectrometer

Ionization Mode: Positive and Negative

Mass Range: m/z 50 - 500
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Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Octylbenzoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzoic acid image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3. spectroscopyonline.com [spectroscopyonline.com]

4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e
ions for analysis and identification of benzoic acid image diagram doc brown's advanced
organic chemistry revision notes [docbrown.info]

5. homework.study.com [homework.study.com]

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Octylbenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265468#spectroscopic-data-for-4-octylbenzoic-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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